Di-sec-butyl succinate
Overview
Description
Di-sec-butyl succinate is a chemical compound with the molecular formula C12H22O4 . It has an average mass of 230.301 Da and a mono-isotopic mass of 230.151810 Da . It is also known by other names such as butanedioic acid, bis (1-methylpropyl) ester, and dibutan-2-yl butanedioate .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, succinate esters like this compound are often synthesized through esterification of succinic acid with the corresponding alcohol, in this case, sec-butanol. This reaction typically involves the use of a catalyst to facilitate the esterification process .Molecular Structure Analysis
This compound has a complex molecular structure that includes 37 bonds in total. These comprise 15 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 ester (aliphatic) groups .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 252.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 109.8±16.9 °C . The compound has a molar refractivity of 61.1±0.3 cm3, and it has 4 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Scientific Research Applications
Radiopharmaceutical Development
Di-sec-butyl succinate derivatives have been explored in the development of radiopharmaceuticals. For instance, a study synthesized a bis-(N-sec-butyl dithiocarbamato) nitrido technetium-99m complex, which demonstrated potential as a brain perfusion imaging agent due to its significant accumulation in the brain with high uptake and retention (Zhang, Wang, & Liu, 2005).
Mitochondrial Bioenergetics
Research on the interactions of various herbicides, including compounds related to butyl succinate, with mitochondrial bioenergetics has been conducted. These studies help understand the toxicological impact of such compounds on mitochondrial functions, providing insights into their potential risks and benefits (Palmeira, Moreno, & Madeira, 1994).
Diabetes Treatment
Esters of succinic acid, including this compound, have been investigated for their insulinotropic potential in the treatment of non-insulin-dependent diabetes mellitus. Research in this area explores how these esters can influence insulin secretion, which is crucial for developing new diabetes treatments (Ladrière et al., 1998).
Catalysis in Chemical Synthesis
This compound has been studied in the context of catalysis, particularly in the synthesis of dibutyl succinate. Research focuses on optimizing reaction conditions and understanding the catalyst's reusability, which is vital for industrial applications (Lu-xi, 2004).
Environmental and Sustainability Aspects
The production of succinic acid, a related compound, from renewable resources is a significant area of study. This research involves developing robust producing strains, applying metabolic engineering, and optimizing the production process, highlighting the potential of succinic acid in sustainable and environmentally friendly applications (Jiang et al., 2017).
Toxicity Studies
Studies have been conducted to understand the toxicity of phthalate esters, including di-sec-butyl phthalate, on mitochondrial activities. These studies are crucial for assessing the safety and environmental impact of these compounds (Melnick & Schiller, 1982).
Mechanism of Action
Target of Action
Di-sec-butyl succinate is a chemical compound with the molecular formula C12H22O4
Pharmacokinetics
Some physicochemical properties have been reported :
- Log Kp (skin permeation) : -5.91 cm/s These properties suggest that this compound could be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and is not a substrate for P-glycoprotein or an inhibitor for various cytochrome P450 enzymes .
Action Environment
It is known that the compound should be stored in a sealed container at room temperature .
properties
IUPAC Name |
dibutan-2-yl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZURRKQOJYGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CCC(=O)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871796 | |
Record name | Di-sec-butyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
626-31-3 | |
Record name | Succinic acid, di-sec-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-sec-butyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.